molecular formula C3H9FSn B1625410 Fluoro(trimethyl)stannane CAS No. 420-60-0

Fluoro(trimethyl)stannane

Cat. No.: B1625410
CAS No.: 420-60-0
M. Wt: 182.81 g/mol
InChI Key: YYPUUFWMUHDIRL-UHFFFAOYSA-M
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Description

Fluoro(trimethyl)stannane, also known as trimethyltin fluoride, is an organotin compound with the molecular formula C₃H₉FSn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoro(trimethyl)stannane can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with a fluoride source, such as potassium fluoride or sodium fluoride, under anhydrous conditions. The reaction typically proceeds as follows:

Me3SnCl+KFMe3SnF+KCl\text{Me}_3\text{SnCl} + \text{KF} \rightarrow \text{Me}_3\text{SnF} + \text{KCl} Me3​SnCl+KF→Me3​SnF+KCl

where Me represents a methyl group (CH₃).

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Fluoro(trimethyl)stannane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different organotin species.

    Coupling Reactions: It can be used in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new organotin compound with a different substituent .

Scientific Research Applications

Fluoro(trimethyl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism by which fluoro(trimethyl)stannane exerts its effects involves its ability to form stable tin-carbon bonds. These bonds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

Fluoro(trimethyl)stannane can be compared with other organotin compounds, such as:

    Trimethyltin Chloride (Me₃SnCl): Similar in structure but with a chloride instead of a fluoride.

    Tributyltin Chloride (Bu₃SnCl): Contains butyl groups instead of methyl groups.

    Triphenyltin Chloride (Ph₃SnCl): Contains phenyl groups instead of methyl groups.

Uniqueness: this compound is unique due to the presence of the fluoride ion, which imparts different reactivity and properties compared to its chloride and other analogs. This makes it valuable in specific synthetic applications where fluoride’s reactivity is advantageous .

Properties

IUPAC Name

fluoro(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.FH.Sn/h3*1H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPUUFWMUHDIRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9FSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472114
Record name fluoro(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-60-0
Record name fluoro(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoro(trimethyl)stannane

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